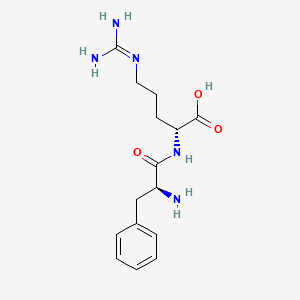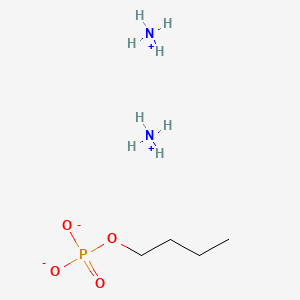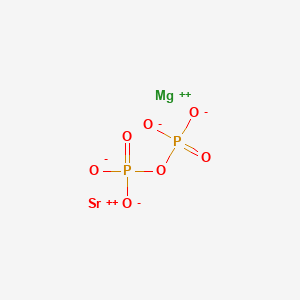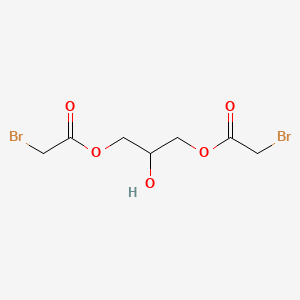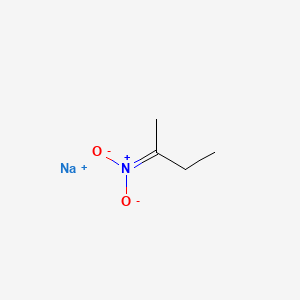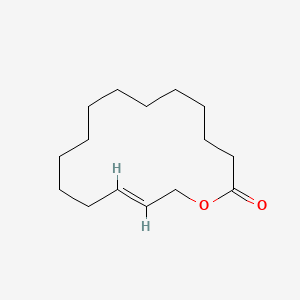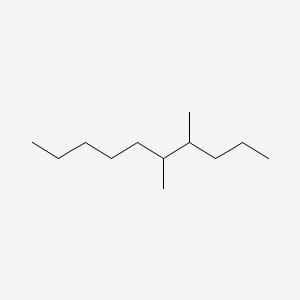
1-Hentetracontene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hentetracontene is a long-chain hydrocarbon with the molecular formula C41H82 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 1-Hentetracontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions typically include a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of long-chain alkenes like this compound often involves catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes, under high temperature and pressure in the presence of a catalyst .
化学反応の分析
Types of Reactions: 1-Hentetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl2) or bromine (Br2) are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes
科学的研究の応用
1-Hentetracontene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain alkenes.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 1-Hentetracontene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its chemical reactivity is largely dictated by the presence of the carbon-carbon double bond, which can participate in various addition and substitution reactions .
類似化合物との比較
- 1-Triacontene (C30H60)
- 1-Tetratriacontene (C34H68)
- 1-Pentatriacontene (C35H70)
Comparison: 1-Hentetracontene is unique due to its longer carbon chain compared to similar compounds like 1-Triacontene and 1-Tetratriacontene. This extended chain length influences its physical properties, such as melting point and solubility, and its chemical reactivity. The longer chain also makes it more suitable for specific industrial applications, such as in the production of high-performance lubricants .
特性
CAS番号 |
66576-37-2 |
|---|---|
分子式 |
C41H82 |
分子量 |
575.1 g/mol |
IUPAC名 |
hentetracont-1-ene |
InChI |
InChI=1S/C41H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-41H2,2H3 |
InChIキー |
IBBOSBCTWXFHQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



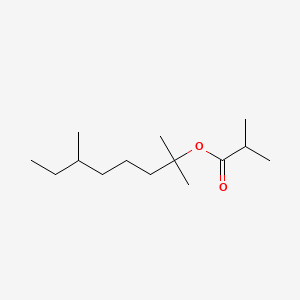
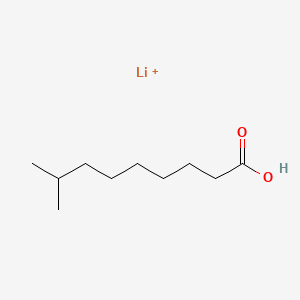
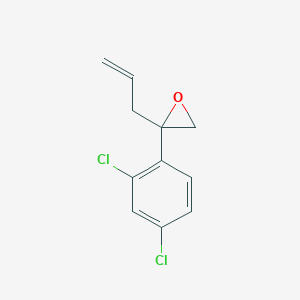
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
